molecular formula C18H15Cl2N3O4S2 B4031787 2-(2,4-dichlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide

2-(2,4-dichlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide

Cat. No.: B4031787
M. Wt: 472.4 g/mol
InChI Key: XNJHSPUSTYIGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide is a useful research compound. Its molecular formula is C18H15Cl2N3O4S2 and its molecular weight is 472.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is 470.9881037 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticonvulsant Activities

Derivatives containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activities. Certain compounds demonstrated significant effects against convulsions, highlighting their potential in medicinal chemistry for treating neurological disorders (Farag et al., 2012).

Heterocyclic Compound Synthesis

Research includes the synthesis of heterocyclic compounds like pyridine and pyrazole derivatives incorporating the sulfonamide group. These compounds are pivotal in developing new drugs and understanding chemical reactions involving sulfonyl groups (Hussein et al., 2008).

Inhibition of Matrix Metalloproteinases

Certain sulfonamide derivatives have been identified as potent inhibitors of matrix metalloproteinases, enzymes involved in tissue remodeling and pathological processes such as cancer metastasis and arthritis (Schröder et al., 2001).

Antimicrobial and Anti-inflammatory Agents

Novel derivatives bearing an aryl sulfonate moiety have been synthesized, showing promising antimicrobial and anti-inflammatory activities. These findings are crucial for developing new therapeutic agents against infectious diseases and inflammatory conditions (Kendre et al., 2015).

Herbicidal Activity

Research has demonstrated the herbicidal activity of compounds incorporating sulfonamide groups. These studies contribute to the development of new, more effective herbicides for agricultural applications (Liu et al., 2008).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O4S2/c1-11(27-16-7-2-12(19)10-15(16)20)17(24)22-13-3-5-14(6-4-13)29(25,26)23-18-21-8-9-28-18/h2-11H,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJHSPUSTYIGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dichlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-dichlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-dichlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-dichlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.